Cas no 17322-84-8 (8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-)
![8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- structure](https://fr.kuujia.com/scimg/cas/17322-84-8x500.png)
17322-84-8 structure
Nom du produit:8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-
8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- Propriétés chimiques et physiques
Nom et identifiant
-
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-
- Pretazettine
- (+)-pretazettine
- (3s,4as,6ar,8r,13bs)-3-methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8h-[1,3]dioxolo[6,7]isochromeno[3,4-c]indol-8-ol
- isotazettine
- Pretazettin
- Tazettine,6a-deoxy-8-hydroxy-,(6abeta,8beta)
- (6aβ)-6a-Deoxy-8β-hydroxytazettine
- (3S,13bS)-3,4,4aβ,5,6,6aβ-Hexahydro-3-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8β-ol
- DTXSID10938345
- NS00094214
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-,(3s,4as,6ar,8r,13bs)-
- (1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-ol
- Tazettine, 6a-deoxy-8-hydroxy-, (6abeta,8beta)-
- CHEBI:8402
- 17322-84-8
- C08536
- Tazettine, 6a-deoxy-8-hydroxy-, hydrochloride, (6a.beta.,8.beta.)-
- Q27108067
- 3-Methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8H,11H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol
- 17322-85-9
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol, 3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-
- 3,4,4a,5,6,6a-Hexahydro-3-methoxy-5-methyl-8H- (1,3)dioxolo(6,7)(2)benzopyrano(3,4-c)indol-8-ol (stereoisomer)
- CHEMBL518912
-
- Piscine à noyau: InChI=1S/C18H21NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3/t10-,15+,16+,17-,18+/m1/s1
- La clé Inchi: KLJOYDMUWKSYBP-YNBLHMCPSA-N
- Sourire: CO[C@@H]1C=C[C@@]23[C@H](CN(C)[C@H]2C1)O[C@@H](O)C1=CC2OCOC=2C=C31
Propriétés calculées
- Qualité précise: 331.14200
- Masse isotopique unique: 331.141973
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 1
- Complexité: 542
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.3
- Surface topologique des pôles: 60.4
Propriétés expérimentales
- Dense: 1.41
- Point d'ébullition: 499.6°Cat760mmHg
- Point d'éclair: 255.9°C
- Indice de réfraction: 1.656
- Le PSA: 60.39000
- Le LogP: 1.26960
8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- Littérature connexe
-
J. R. Lewis Nat. Prod. Rep. 1993 10 291
-
Zhong Jin Nat. Prod. Rep. 2003 20 606
-
Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462
-
4. Ruthenium-catalysed atom-transfer cyclisation of N-(cyclohex-2-enyl)-α-chloro-α-(phenylthio)acetamides. A formal total synthesis of (±)-haemanthidine and (±)-pretazettineHiroyuki Ishibashi,Hiroshi Nakatani,Satoshi Iwami,Tatsunori Sato,Nobuyuki Nakamura,Masazumi Ikeda J. Chem. Soc. Chem. Commun. 1989 1767
-
J. R. Lewis Nat. Prod. Rep. 1992 9 183
17322-84-8 (8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol,3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-) Produits connexes
- 522-94-1(Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16a,17a,20a)-)
- 2034620-40-9(N-(2-fluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide)
- 1805249-72-2(3-Bromo-2-cyano-5-(trifluoromethoxy)benzoic acid)
- 1264037-29-7(4-bromo-2-(oxan-4-yl)pyridine)
- 56518-48-0(4-Chloro-3,5-dimethoxybenzaldehyde)
- 1309980-17-3(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide)
- 899969-28-9(1-({2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}carbamoyl)carbonylpiperidine-4-carboxamide)
- 1566091-11-9(2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-amine)
- 1864059-61-9(3-(Quinolin-6-yloxy)propan-1-amine hydrochloride)
- 229621-20-9(3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical)
Fournisseurs recommandés
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
